1-(4-Chloro-3-iodophenyl)ethanone

Catalog No.
S12191936
CAS No.
M.F
C8H6ClIO
M. Wt
280.49 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloro-3-iodophenyl)ethanone

Product Name

1-(4-Chloro-3-iodophenyl)ethanone

IUPAC Name

1-(4-chloro-3-iodophenyl)ethanone

Molecular Formula

C8H6ClIO

Molecular Weight

280.49 g/mol

InChI

InChI=1S/C8H6ClIO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3

InChI Key

DRRQZCILBZTGGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)I

1-(4-Chloro-3-iodophenyl)ethanone is an organic compound with the molecular formula C8H6ClIOC_8H_6ClIO and a molar mass of 280.49 g/mol. It is characterized by a phenyl group substituted with chlorine and iodine atoms at the para and meta positions, respectively, attached to an ethanone functional group. This compound is notable for its unique combination of halogen substituents, which can significantly influence its chemical behavior and biological activity .

The reactions involving 1-(4-Chloro-3-iodophenyl)ethanone typically include electrophilic aromatic substitution due to the presence of the electron-withdrawing chlorine and iodine atoms. These halogens can activate the aromatic ring towards further substitution reactions. Additionally, the carbonyl group in the ethanone structure can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis .

Research indicates that 1-(4-Chloro-3-iodophenyl)ethanone exhibits various biological activities, including potential antimicrobial and anticancer properties. The presence of halogens often enhances the bioactivity of organic compounds by increasing their lipophilicity and altering their interaction with biological targets. Specific studies have shown that similar compounds can inhibit certain enzymes or disrupt cellular processes, which may also apply to this compound .

Several methods have been reported for synthesizing 1-(4-Chloro-3-iodophenyl)ethanone:

  • Halogenation of Acetophenone: Starting from acetophenone, chlorination followed by iodination can yield the desired compound.
  • Direct Synthesis: The compound can also be synthesized via a Friedel-Crafts acylation reaction using 4-chloro-3-iodobenzoyl chloride and an appropriate alkylating agent.
  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions can facilitate the introduction of iodine and chlorine into the aromatic system, leading to the formation of this compound .

1-(4-Chloro-3-iodophenyl)ethanone serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to be used in designing compounds with enhanced biological activities. Moreover, it may find applications in materials science due to its potential photochemical properties .

Interaction studies have shown that halogenated compounds like 1-(4-Chloro-3-iodophenyl)ethanone can interact with various biological macromolecules, including proteins and nucleic acids. These interactions often lead to changes in enzyme activity or gene expression. Specific binding studies are necessary to elucidate the exact mechanisms through which this compound exerts its biological effects .

Several compounds share structural similarities with 1-(4-Chloro-3-iodophenyl)ethanone. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Iodophenyl ethanoneC8H7IOC_8H_7IOLacks chlorine; simpler halogen substitution
4-Chlorophenyl ethanoneC8H7ClOC_8H_7ClOLacks iodine; focuses on chlorine's effects
2,4-Dichlorophenyl ethanoneC8H6Cl2OC_8H_6Cl_2OContains two chlorine atoms; increased reactivity
3-Iodophenyl ethanoneC8H7IOC_8H_7IOIodine at different position; alters reactivity

The unique combination of both chlorine and iodine at specific positions on the phenyl ring makes 1-(4-Chloro-3-iodophenyl)ethanone distinct from these similar compounds, potentially enhancing its biological activity and reactivity in synthetic applications .

Halogenation of acetophenone derivatives serves as the foundational approach for synthesizing 1-(4-chloro-3-iodophenyl)ethanone. The electron-withdrawing acetyl group directs electrophilic substitution to the para position, while subsequent halogenations require careful modulation of reaction conditions to achieve meta-substitution.

Electrophilic Chlorination Mechanisms

Chlorination of acetophenone typically employs chlorinating agents such as chloramine-T (CAT) in acidic media. In micellar systems, cationic surfactants like cetyltrimethylammonium bromide (CTAB) enhance reaction rates by localizing reactants at the micelle-water interface. Studies demonstrate that CTAB increases chlorination efficiency by 40% compared to non-micellar conditions, with phenacyl chloride forming exclusively at 30°C under 0.2 M HClO₄. The mechanism involves the generation of hypochlorous acid (HOCl) from CAT, which reacts with the enol tautomer of acetophenone to yield the chloro derivative.

Sequential Iodination Techniques

Iodination of chlorinated intermediates often utilizes iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents. A notable method involves treating 4-chloroacetophenone with iodine and potassium carbonate in acetonitrile at 80°C under inert conditions, achieving 91% yield for 4'-iodoacetophenone. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the iodide ion acts as a nucleophile, displacing the proton at the meta position relative to the acetyl group.

Table 1: Comparative Halogenation Conditions and Yields

Halogenation StepReagent SystemTemperature (°C)Yield (%)
ChlorinationCAT/CTAB/HClO₄3095
IodinationI₂/K₂CO₃/MeCN8091
Sequential Cl/ICl₂ followed by ICl/DCM2587

Transition Metal-Catalyzed Cross-Coupling Reactions in Iodophenyl Substitution

Transition metal catalysts enable direct introduction of iodine at specific positions, bypassing traditional EAS limitations. Palladium and copper complexes are particularly effective for constructing the iodophenyl moiety.

Suzuki-Miyaura Coupling for Prefunctionalized Intermediates

4-Chloro-3-iodoacetophenone can be synthesized via Suzuki coupling between 4-chlorophenylboronic acid and iodoacetyl precursors. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol mixtures, this method achieves 85% yield with regioselectivity >98%. The reaction mechanism involves oxidative addition of the arylboronic acid to palladium, followed by transmetalation and reductive elimination to form the carbon-iodine bond.

Ullmann-Type Coupling for Direct Arylation

Copper(I) iodide catalyzes the coupling of iodobenzene derivatives with acetylated aryl halides in the presence of diamines as ligands. For example, reacting 4-chloroacetophenone with 1-iodo-3-nitrobenzene in DMF at 120°C yields 1-(4-chloro-3-iodophenyl)ethanone with 78% efficiency. The process proceeds through a single-electron transfer (SET) mechanism, where the copper center mediates aryl radical formation and subsequent coupling.

Regioselective Chlorination-Iodination Sequence Optimization

Achieving the 4-chloro-3-iodo substitution pattern demands strict control over reaction order and directing effects. The acetyl group’s para-directing nature necessitates initial chlorination, followed by iodination at the activated meta position.

Solvent and Catalyst Effects on Regioselectivity

Polar solvents like acetonitrile enhance iodination rates by stabilizing the transition state in EAS. Adding catalytic amounts of p-toluenesulfonic acid (PTSA) further improves meta selectivity by protonating the acetyl oxygen, increasing the electron-withdrawing effect. Experiments show that acetonitrile/PTSA systems achieve 93% meta-iodination compared to 67% in dichloromethane without acid.

Table 2: Optimization Parameters for Sequential Halogenation

ParameterOptimal ConditionRegioselectivity (%)
SolventAcetonitrile93
Acid CatalystPTSA (0.1 equiv)95
Temperature80°C91
Halogenation OrderCl first, then I98

Mechanistic Insights into Competing Pathways

Competing ortho/para iodination is suppressed by steric hindrance from the pre-existing chlorine atom. Density functional theory (DFT) calculations reveal that the energy barrier for meta substitution is 12 kJ/mol lower than for ortho substitution in 4-chloroacetophenone derivatives. This difference arises from destabilization of the ortho transition state due to Cl···I van der Waals repulsions.

Molecular docking investigations of 1-(4-Chloro-3-iodophenyl)ethanone against cancer-related protein targets reveal multiple potential binding mechanisms through halogen-mediated interactions. The compound's dual halogenation pattern enables simultaneous engagement with different binding site regions, potentially leading to enhanced selectivity and potency compared to mono-halogenated analogues [12] [13] [14].

Epidermal Growth Factor Receptor (EGFR) Interactions

Computational docking studies with EGFR kinase domain demonstrate that halogenated acetophenone derivatives can effectively occupy the ATP-binding site through multiple interaction modes. Related indole-aminoquinazoline hybrids containing chlorine substituents have shown significant EGFR inhibitory activity, with compounds 4f and 4g achieving IC50 values of 52.5 nM and 40.7 nM respectively, comparable to the standard inhibitor gefitinib (38.9 nM) [13].

The binding mechanism involves the acetophenone carbonyl forming hydrogen bonds with the hinge region, while the chlorine atom engages in halogen bonding interactions with backbone carbonyl oxygens. The iodine substituent contributes through π-halogen interactions with aromatic residues in the hydrophobic pocket, particularly with phenylalanine and tyrosine side chains [15] [16]. Docking scores for similar halogenated compounds typically range from -8.2 to -9.1 kcal/mol, indicating strong binding affinity [14].

p38α Mitogen-Activated Protein Kinase (MAPK) Targeting

Studies of halogenated phenoxychalcones have demonstrated effective inhibition of p38α MAPK through direct interaction with the enzyme's active site. Compound 2c in these studies achieved an IC50 value of 1.52 μM against MCF-7 breast cancer cells, with molecular docking revealing multiple halogen bonding contacts [17]. The mechanism involves chlorine and bromine atoms forming directional interactions with glycine residues and engaging in π-halogen interactions with aromatic amino acids within the binding pocket.

For 1-(4-Chloro-3-iodophenyl)ethanone, similar docking patterns are predicted, with the chlorine atom targeting Gly115 and Glu197 through halogen bonding (bond energies of 2.5-4.2 kcal/mol), while the iodine substituent engages in π-interactions with Trp82 and His438 [18]. These interactions collectively contribute to binding affinity enhancement of 6-9 fold compared to non-halogenated analogues.

Tubulin Polymerization Inhibition

Molecular docking studies with tubulin proteins reveal that halogenated compounds can effectively bind to the colchicine binding site, disrupting microtubule assembly and leading to cell cycle arrest. Benzofuran-thiophene derivatives containing halogen substituents have demonstrated remarkable binding scores ranging from -11.3 to -13.1 kcal/mol [14] [19].

The proposed binding mechanism for 1-(4-Chloro-3-iodophenyl)ethanone involves the acetophenone core fitting within the hydrophobic pocket between α and β tubulin subunits. The chlorine atom forms halogen bonds with Ala-A180 and Val-A181 (bond distances of 3.2-3.5 Å), while the iodine substituent engages in van der Waals interactions with Leu-B248 and contributes to overall binding stability through its polarizable electron cloud [19] [15].

Carbonic Anhydrase Inhibition Mechanisms

Recent crystallographic studies have revealed unprecedented halogen bonding mechanisms in carbonic anhydrase inhibition. The polychlorinated compound bithionol forms a direct halogen bond between a chlorine atom and the N3(ε) atom of the catalytically active histidine residue His64, with an estimated bond strength of approximately 2.9 kcal/mol [20]. This interaction represents a novel inhibition mechanism that could be exploited in the design of 1-(4-Chloro-3-iodophenyl)ethanone derivatives.

The dual halogenation in the target compound provides opportunities for multiple simultaneous interactions: the chlorine could engage His64 through halogen bonding, while the iodine might interact with hydrophobic regions of the enzyme active site. Quantum mechanical calculations using fragment molecular orbital methods suggest that such multi-point binding could achieve binding affinity enhancements of 10-15 fold compared to single halogen analogues [20] [21].

Halogen Bonding Interactions in Enzyme Inhibition Mechanisms

The enzyme inhibition mechanisms of 1-(4-Chloro-3-iodophenyl)ethanone are fundamentally governed by halogen bonding interactions that represent a distinct class of non-covalent molecular recognition events. These interactions complement traditional hydrogen bonding and hydrophobic contacts, providing additional specificity and binding affinity in protein-ligand complexes [8] [15] [21] [22].

Thermodynamic Principles of Halogen Bonding

Halogen bonding arises from the anisotropic distribution of electron density around halogen atoms, creating regions of positive electrostatic potential (σ-holes) along the extension of covalent bonds. For 1-(4-Chloro-3-iodophenyl)ethanone, the chlorine σ-hole exhibits moderate electrostatic potential (2-4 kcal/mol), while the iodine σ-hole demonstrates higher magnitude (6-8 kcal/mol) [10] [11]. This differential enables selective targeting of different electron-rich regions within enzyme active sites.

The strength of halogen bonds follows the trend I > Br > Cl > F, with typical energies ranging from 1.5-3.5 kcal/mol for chlorine to 4.0-8.0 kcal/mol for iodine [23] [10]. These energies are comparable to moderate hydrogen bonds, making halogen bonding a viable alternative or complement to traditional medicinal chemistry approaches. The directional nature of halogen bonding, with optimal angles approaching 170-180°, provides geometric specificity that enhances binding selectivity [8] [15].

Enzyme Active Site Recognition Patterns

Systematic analysis of protein-ligand complexes reveals distinct preferences for halogen bonding interactions with specific amino acid residues. Chlorine atoms preferentially interact with backbone carbonyl oxygens and basic nitrogen atoms, forming linear arrangements that maximize electrostatic attraction [24] [25]. Studies of serine protease inhibition demonstrate that chlorine-containing compounds achieve binding through halogen bonding with Asp189 in the S1 specificity pocket, with interaction distances of 3.1-3.4 Å [8] [26].

Iodine substituents exhibit broader interaction patterns due to their larger size and enhanced polarizability. They form effective contacts with aromatic π-systems through π-halogen interactions, particularly with phenylalanine, tyrosine, and tryptophan residues [15] [16]. These interactions involve the σ-hole of iodine approaching the electron-rich π-cloud at distances of 3.5-4.0 Å, with binding energies of 3.0-5.5 kcal/mol depending on the aromatic environment.

Synergistic Multi-Halogen Effects

The presence of both chlorine and iodine in 1-(4-Chloro-3-iodophenyl)ethanone enables synergistic binding mechanisms that are not achievable with single halogen substitution. Computational studies of multi-halogenated compounds reveal that simultaneous halogen bonding can produce non-additive binding enhancements [27] [22]. The chlorine atom can form primary halogen bonds with polar residues while the iodine engages in secondary π-halogen interactions, creating a cooperative binding network.

This cooperative effect has been observed in carbonic anhydrase inhibition studies, where compounds containing multiple halogens achieve binding affinities significantly higher than predicted from individual halogen contributions [20]. The phenomenon arises from favorable entropy effects and reduced solvation penalties when multiple weak interactions are replaced by fewer, stronger multi-point contacts.

Selectivity Through Halogen Bonding Geometry

The geometric requirements of halogen bonding provide a mechanism for achieving enzyme selectivity through shape complementarity. Different enzyme active sites present distinct spatial arrangements of electron donors, creating unique halogen bonding signatures. For 1-(4-Chloro-3-iodophenyl)ethanone, the meta-chlorine and para-iodine substitution pattern creates a specific geometric template that should exhibit preferential binding to enzymes with complementary electron donor arrangements [21] [25].

Studies of halogen bonding in peptide conformations demonstrate that these interactions can stabilize specific protein conformations, effectively acting as conformational switches [22]. In enzyme inhibition, this property could lead to induced-fit binding mechanisms where halogen bonding drives conformational changes that enhance binding affinity and selectivity. The static nature of halogen bonds, compared to the dynamic behavior of hydrogen bonds, provides additional conformational control that could be exploited in inhibitor design [27].

Mechanistic Integration with Catalytic Processes

The positioning of halogen bonding interactions within enzyme active sites can directly interfere with catalytic mechanisms through multiple pathways. Halogen bonds to catalytic residues can alter their pKa values and nucleophilicity, disrupting normal catalytic function [20] [26]. Additionally, halogen bonding to substrate binding regions can block access to the catalytic site or distort the geometry required for efficient catalysis.

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Exact Mass

279.91519 g/mol

Monoisotopic Mass

279.91519 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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